
2-Phenylcyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a thiol group. This compound is part of the thiol family, known for their distinctive sulfur-hydrogen (–SH) functional group. Thiols are often recognized for their strong and unpleasant odors, which are reminiscent of rotten eggs or garlic. The presence of the phenyl group in this compound adds aromatic properties to the compound, making it a subject of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phenylmagnesium bromide, followed by the introduction of a thiol group. The reaction typically proceeds under controlled conditions to ensure the correct substitution pattern on the cyclohexane ring.
Another method involves the transition-metal-catalyzed Ullmann-type coupling reaction, which allows the synthesis of aryl thiols from aryl halides through C–S bond formation . This method is advantageous due to its efficiency and the availability of starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of safety measures, given the potentially hazardous nature of thiol compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile. Common reagents include alkyl halides and thiolates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol (DTT), sodium borohydride
Substitution: Alkyl halides, thiolates
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers (sulfides)
Wissenschaftliche Forschungsanwendungen
2-Phenylcyclohexane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Phenylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction is often mediated through the formation of disulfide bonds or the modification of cysteine residues in proteins. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
2-Phenylcyclohexane-1-thiol can be compared with other thiol-containing compounds and cycloalkanes:
Cyclohexanethiol: Similar structure but lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylmethanethiol: Contains a phenyl group attached to a methanethiol, differing in the length and structure of the carbon chain.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a phenyl group, and a thiol group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H16S |
|---|---|
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
2-phenylcyclohexane-1-thiol |
InChI |
InChI=1S/C12H16S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 |
InChI-Schlüssel |
HKMOXMVOWRRYLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13321493.png)
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)
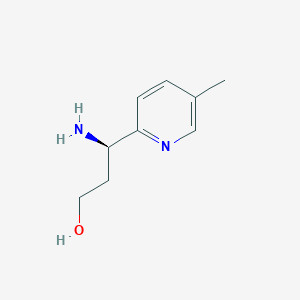

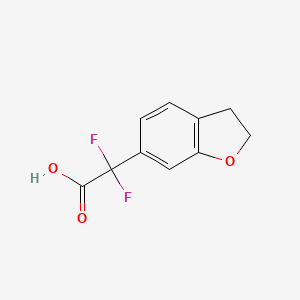
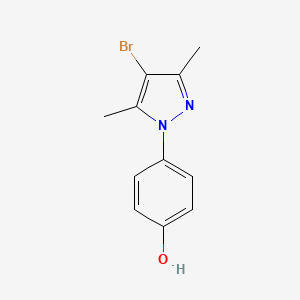
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
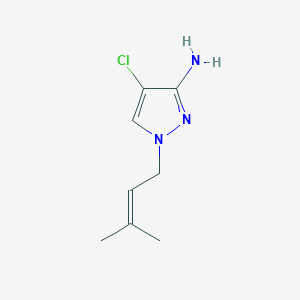
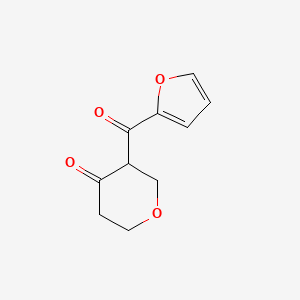

![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-[Cyano(methyl)amino]ethan-1-OL](/img/structure/B13321554.png)
